

Feacyp: A Novel Fluorophore for Advanced Fluorescence Microscopy

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Compound of Interest

Compound Name: *Feacyp*

Cat. No.: *B15560862*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Feacyp is a novel, high-performance fluorescent dye engineered for superior brightness, photostability, and versatility in fluorescence microscopy applications. Its unique photophysical properties make it an ideal probe for a wide range of imaging experiments, from routine cell staining to advanced super-resolution microscopy. This document provides detailed application notes and protocols to enable researchers to effectively utilize **Feacyp** in their work.

Photophysical Properties of Feacyp

The exceptional performance of **Feacyp** is rooted in its distinct spectral and photophysical characteristics. These properties are summarized in the table below, providing a quantitative basis for experimental design.

Property	Value
Excitation Maximum (λ_{ex})	495 nm
Emission Maximum (λ_{em})	525 nm
Molar Extinction Coefficient	95,000 $\text{cm}^{-1}\text{M}^{-1}$
Quantum Yield (Φ)	0.92
Photostability (half-life)	> 180 minutes
Molecular Weight	~ 850 g/mol

Applications in Fluorescence Microscopy

The robust characteristics of **Feacyp** make it suitable for a variety of fluorescence microscopy techniques:

- **Confocal Microscopy:** The high brightness and photostability of **Feacyp** allow for prolonged imaging with minimal signal loss, which is crucial for generating high-resolution 3D reconstructions of cellular structures.
- **Live-Cell Imaging:** **Feacyp** exhibits low cytotoxicity, enabling long-term imaging of dynamic cellular processes without perturbing normal cell function. Its resistance to photobleaching ensures that the signal remains strong throughout time-lapse experiments.
- **Super-Resolution Microscopy (e.g., STORM, PALM):** The photophysical properties of **Feacyp** are amenable to the specialized illumination conditions required for super-resolution techniques, allowing for imaging beyond the diffraction limit of light.
- **High-Throughput Screening (HTS):** The bright and stable signal of **Feacyp** is ideal for automated imaging platforms used in drug discovery and other high-throughput applications, ensuring reliable and reproducible quantification.

Experimental Protocols

Protocol 1: Staining of Fixed and Permeabilized Cells

This protocol describes the use of **Feacyp** for staining intracellular targets in fixed and permeabilized cells.

Materials:

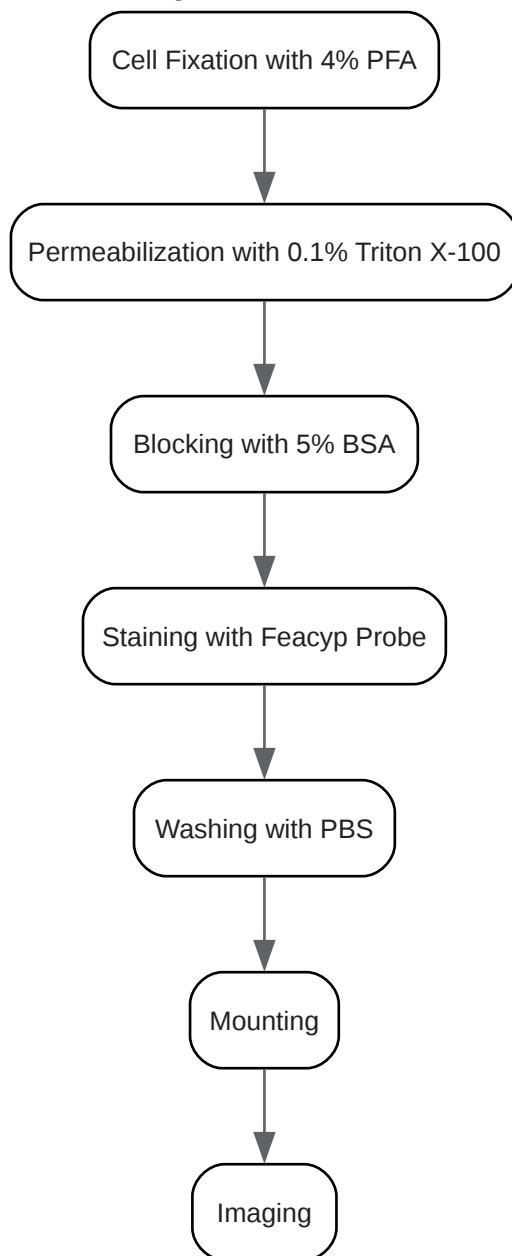
- **Feacyp**-conjugated antibody or probe
- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Mounting Medium

Procedure:

- **Cell Fixation:** Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
- **Permeabilization:** Wash the fixed cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
- **Blocking:** Wash the cells again with PBS and block with Blocking Buffer for 1 hour to reduce non-specific binding.
- **Staining:** Incubate the cells with the **Feacyp**-conjugated probe at the recommended concentration for 1-2 hours at room temperature, protected from light.
- **Washing:** Wash the cells three times with PBS to remove unbound probe.
- **Mounting:** Mount the coverslip onto a microscope slide using a suitable mounting medium.

- Imaging: Image the sample using a fluorescence microscope with appropriate filter sets for **Feacyp** (e.g., excitation at 488 nm and emission collection at 510-550 nm).

Protocol for Staining Fixed and Permeabilized Cells



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Workflow for fixed cell staining with **Feacyp**.

Protocol 2: Live-Cell Imaging

This protocol outlines the procedure for imaging dynamic processes in living cells using **Feacyp**.

Materials:

- **Feacyp**-based live-cell probe
- Cells cultured in a glass-bottom dish or chamber slide
- Live-Cell Imaging Medium (e.g., phenol red-free DMEM)

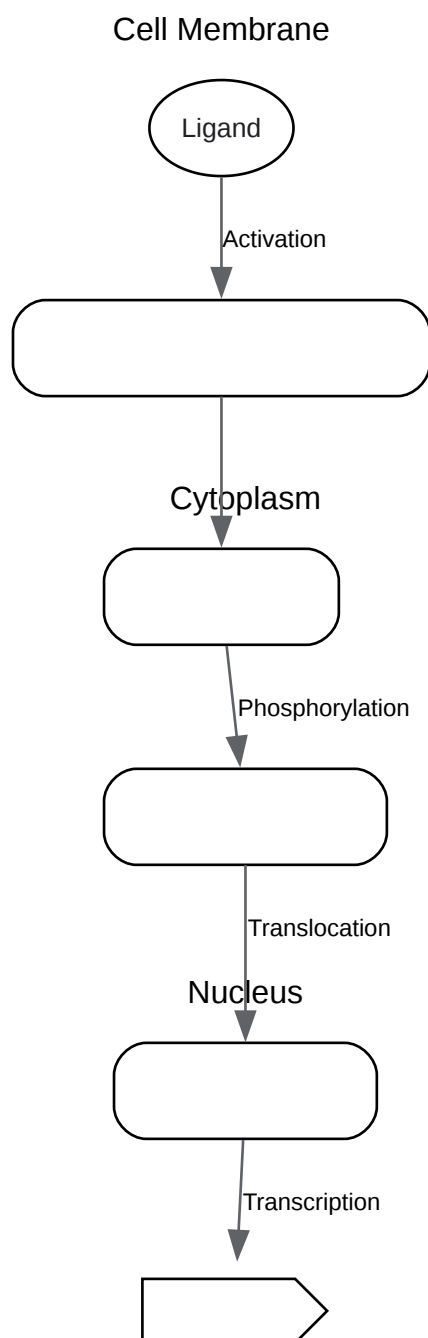
Procedure:

- **Cell Seeding:** Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
- **Probe Incubation:** Replace the culture medium with Live-Cell Imaging Medium containing the **Feacyp** probe at the optimized concentration. Incubate for 30-60 minutes under normal cell culture conditions (37°C, 5% CO₂).
- **Washing:** Gently wash the cells twice with pre-warmed Live-Cell Imaging Medium to remove excess probe.
- **Imaging:** Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂. Acquire images using time-lapse settings appropriate for the biological process being studied.

Application Example: Investigating a Kinase Signaling Pathway

Feacyp can be used to visualize the translocation of a transcription factor in response to kinase signaling. In this hypothetical pathway, activation of a receptor tyrosine kinase (RTK) leads to the phosphorylation and subsequent nuclear translocation of a transcription factor (TF-**Feacyp**).

Kinase Signaling Pathway Visualization with Feacyp



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Visualization of a signaling pathway using **Feacyp**.

By labeling the transcription factor with **Feacyp**, its movement from the cytoplasm to the nucleus upon ligand stimulation can be tracked in real-time using live-cell imaging, providing quantitative data on the dynamics of this signaling event.

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